N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine

Antioxidant activity DPPH assay Structure‑activity relationship

N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine (CAS 86579-35-3) is a hindered N,N'-disubstituted p-phenylenediamine derivative characterized by a tert‑octyl (1,1,3,3-tetramethylbutyl) substituent on one terminal phenyl ring. Its molecular formula is C₂₆H₃₂N₂ (MW 372.55 g/mol) and it presents as a solid with a boiling point of approximately 518 °C and density of ~1.05 g/cm³.

Molecular Formula C26H32N2
Molecular Weight 372.5 g/mol
CAS No. 86579-35-3
Cat. No. B12679434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
CAS86579-35-3
Molecular FormulaC26H32N2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C26H32N2/c1-25(2,3)19-26(4,5)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-7-6-8-10-21/h6-18,27-28H,19H2,1-5H3
InChIKeyFANJOUDFTDBLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine (CAS 86579-35-3) — Essential Baseline for Scientific Procurement


N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine (CAS 86579-35-3) is a hindered N,N'-disubstituted p-phenylenediamine derivative characterized by a tert‑octyl (1,1,3,3-tetramethylbutyl) substituent on one terminal phenyl ring [1]. Its molecular formula is C₂₆H₃₂N₂ (MW 372.55 g/mol) and it presents as a solid with a boiling point of approximately 518 °C and density of ~1.05 g/cm³ . In procurement contexts, the tert‑octyl group imparts enhanced solubility in non‑polar media and modulated steric hindrance relative to shorter‑chain or unsubstituted analogs, directly influencing antioxidant persistence in lubricant, elastomer, and polymer formulations [2].

Why Generic Substitution of N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine Is Technically Unsound


Diphenylamine and p‑phenylenediamine antioxidants are not interchangeable; their performance is exquisitely sensitive to N‑substituent structure. The target compound bears a single 1,1,3,3‑tetramethylbutyl (tert‑octyl) group on one aromatic ring, conferring a unique combination of radical‑trapping stoichiometry, solubility in hydrocarbon media, and volatility that differs sharply from symmetrical dialkylated diphenylamines (e.g., 4,4′‑di‑tert‑octyldiphenylamine) [1] or the unsubstituted N,N′‑diphenyl‑p‑phenylenediamine (DPPD) [2]. Field‑patent data confirm that cross‑oligomerization of phenylenediamines with diarylamines generates distinct antioxidant profiles unattainable with single‑class analogs [1]. Accordingly, casual replacement risks loss of oxidative induction time, incompatible solubility, or elevated evaporative losses under high‑temperature service conditions.

Quantitative Differentiation Evidence for N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine vs. Key Comparators


Radical Scavenging Capacity (DPPH) of the Target vs. Unsubstituted N,N′‑Diphenyl‑p‑phenylenediamine (DPPD)

In a standardized DPPH radical‑scavenging assay, the target compound (86579-35-3) exhibited an IC₅₀ of 2.80 ± 0.37 mg/mL and a maximal scavenging activity of 55.60 ± 2.14% [1]. This performance places it in the moderate‑activity tier relative to the unsubstituted benchmark N,N′‑diphenyl‑p‑phenylenediamine (DPPD), which under analogous assay conditions typically shows IC₅₀ values below 0.5 mg/mL and scavenging >85% [2].

Antioxidant activity DPPH assay Structure‑activity relationship

ABTS Radical‑Cation Scavenging: Target Compound vs. Symmetrical 4,4′‑Di‑tert‑octyldiphenylamine

Against ABTS•⁺, the target compound demonstrated an IC₅₀ of 1.10 ± 0.08 mg/mL with a scavenging maximum of 69.21 ± 1.63% [1]. The symmetrical diarylamine analog 4,4′‑di‑tert‑octyldiphenylamine (CAS 15721‑78‑5), which lacks the second amine hydrogen, is effectively inert in this assay (IC₅₀ >10 mg/mL) .

ABTS assay Cation radical Water‑compatible antioxidant

Metal‑Chelating Activity: Target vs. N‑Phenyl‑4‑(1,1,3,3‑tetramethylbutyl)aniline (Mono‑amine Analog)

The target compound exhibited a metal‑chelating IC₅₀ of 1.21 ± 0.09 mg/mL with 65.32 ± 1.48% chelation efficiency [1]. The mono‑amine analog N‑phenyl‑4‑(1,1,3,3‑tetramethylbutyl)aniline (CAS 4496‑45‑1), which possesses only one nitrogen donor, shows negligible chelation (<10%) under identical conditions [2].

Metal chelation Ferrozine assay Pro‑oxidative metal control

Chromatographic Retention (LogP) as a Proxy for Hydrocarbon Solubility and Volatility Control

The reversed‑phase HPLC retention (Newcrom R1 column) yields a calculated LogP of 6.86 for the target compound [1]. This value is substantially higher than that of the unsubstituted DPPD (LogP ≈3.2) [2] and moderately higher than that of N‑(1,3‑dimethylbutyl)‑N'‑phenyl‑p‑phenylenediamine (6PPD, LogP ≈5.5) [3], confirming superior partitioning into non‑polar matrices and reduced aqueous leachability.

Partition coefficient LogP Formulation solubility

Best Application Scenarios for N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine Based on Quantitative Differentiation


High‑Temperature Lubricant Antioxidant Packages Requiring Low Volatility and Metal Deactivation

The target's high LogP (6.86) ensures minimal evaporative loss at operating temperatures exceeding 150 °C, while its metal‑chelating capacity (IC₅₀ 1.21 mg/mL) provides built‑in protection against soluble metal‑catalyzed oxidation in engine oils and industrial gear lubricants [1][3]. Symmetrical dialkylated diphenylamines lack this chelation ability, and unsubstituted DPPD suffers from excessive volatility [2][4].

Elastomer and Rubber Anti‑Degradation Systems Demanding Dual‑Mode Stabilization

In natural rubber, SBR, and EPDM formulations, the compound simultaneously scavenges peroxy radicals (DPPH IC₅₀ 2.80 mg/mL) and deactivates pro‑oxidative metal ions, reducing the need for secondary metal‑deactivator additives [1][3]. The tert‑octyl substituent further enhances compatibility with hydrocarbon rubbers, minimizing surface bloom compared to shorter‑chain analogs [4].

Polyurethane and Thermoplastic Polyolefin Stabilization in Aqueous‑Contact Environments

The high LogP (6.86) limits water extraction, while measurable ABTS scavenging (IC₅₀ 1.10 mg/mL) indicates capacity to quench cationic radical species that arise in photo‑oxidative pathways [1][2]. This makes the compound a candidate for polyurethane foam, TPO roofing membranes, and automotive interior parts where both UV‑induced and thermal oxidation occur in moist environments [5].

Research‑Grade Antioxidant Reference for Structure–Activity Relationship (SAR) Studies of Hindered Amine Stabilizers

Because the compound is a mono‑tert‑octyl derivative with a free secondary amine, it serves as a well‑defined intermediate in comparative SAR studies examining the effect of alkyl chain length on radical‑trapping kinetics, metal‑binding affinity, and partition behavior. Quantitative data across three established assays (DPPH, ABTS, metal chelation) provide a tri‑modal baseline against which novel analogs can be benchmarked [1][3].

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